Monoamine Release Potency: 2-Phenylmorpholine as a Baseline NDRA
While specific EC50 values for the isolated (R)-enantiomer are not publicly available in primary literature, the racemic parent compound 2-phenylmorpholine (PAL-632) provides a foundational class-level reference for the scaffold's potent norepinephrine (NE) and dopamine (DA) releasing activity. The racemate exhibits EC50 values of 79 nM for NE release and 86 nM for DA release, with markedly weaker serotonin (5-HT) releasing activity (EC50 = 20,260 nM) [1]. This establishes a baseline potency profile for the phenylmorpholine core, against which enantiopure derivatives must be assessed. The (R)-enantiomer's specific contribution to this profile remains to be quantified through direct head-to-head studies.
| Evidence Dimension | Monoamine Releasing Activity (EC50) |
|---|---|
| Target Compound Data | NE: 79 nM; DA: 86 nM; 5-HT: 20,260 nM (racemic 2-phenylmorpholine) |
| Comparator Or Baseline | Phenethylamine: NE 10.9 nM, DA 39.5 nM, 5-HT >10,000 nM; Dextroamphetamine: NE 6.6–10.2 nM, DA 5.8–24.8 nM, 5-HT 698–1,765 nM [1] |
| Quantified Difference | 2-Phenylmorpholine is 7.2-fold less potent at NE than phenethylamine, but 2.2-fold more potent at DA; it is 8.8-fold less potent at NE than dextroamphetamine but 1.5-fold more potent at DA [1]. |
| Conditions | Rat brain synaptosomes; [3H]monoamine release assays (nM). |
Why This Matters
This class-level data provides a quantitative baseline for the phenylmorpholine scaffold, enabling researchers to evaluate the potential potency of novel derivatives; the specific contribution of the (R)-enantiomer to this profile is a critical knowledge gap for structure-activity relationship (SAR) studies.
- [1] Wikipedia. 2-Phenylmorpholine. Updated 2025-01-10. View Source
